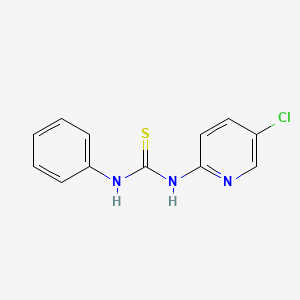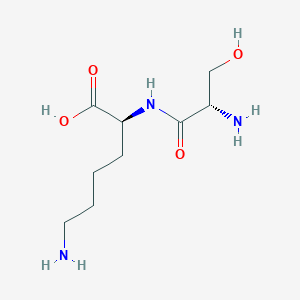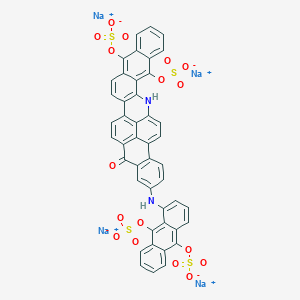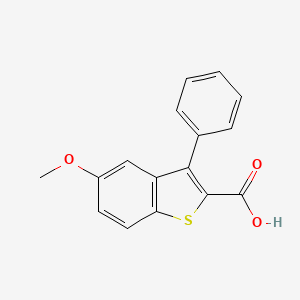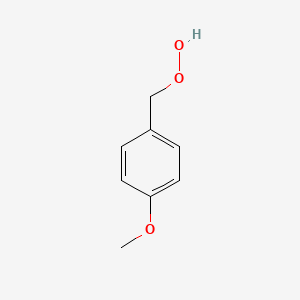
2-Pyridinamine, N-(triphenylphosphoranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H19N2P and a molecular weight of 354.38 g/mol . This compound is known for its unique structure, which includes a pyridinamine moiety linked to a triphenylphosphoranylidene group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Pyridinamine, N-(triphenylphosphoranylidene)- typically involves the reaction of 2-pyridinamine with triphenylphosphine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Pyridinamine, N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Pyridinamine, N-(triphenylphosphoranylidene)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, N-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in chemical reactions or its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
2-Pyridinamine, N-(triphenylphosphoranylidene)- can be compared with other similar compounds, such as:
- 2-Pyridinamine, N-(diphenylphosphoranylidene)-
- 2-Pyridinamine, N-(methylphenylphosphoranylidene)-
These compounds share similar structural features but differ in the substituents attached to the phosphoranylidene group. The uniqueness of 2-Pyridinamine, N-(triphenylphosphoranylidene)- lies in its specific combination of the pyridinamine and triphenylphosphoranylidene moieties, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
23574-81-4 |
|---|---|
Formule moléculaire |
C23H19N2P |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
triphenyl(pyridin-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C23H19N2P/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-24-23/h1-19H |
Clé InChI |
RSCYGMDQJOZXOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


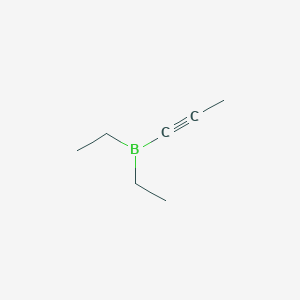
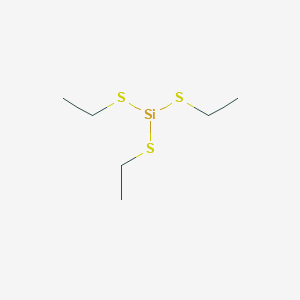
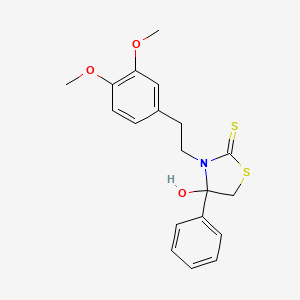
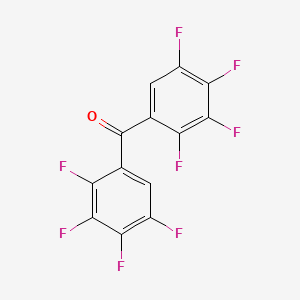
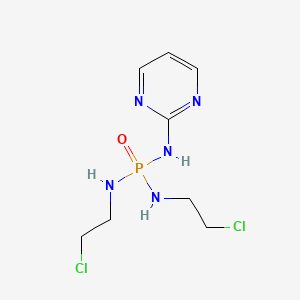
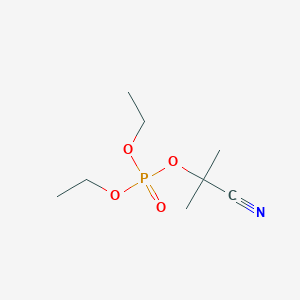
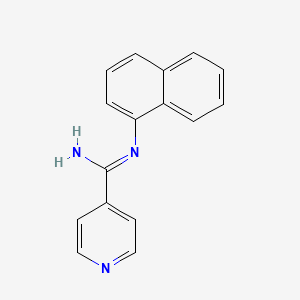
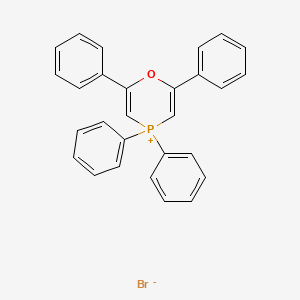
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
